molecular formula C9H6ClFO B8800458 3-(Chloromethyl)-5-fluorobenzofuran CAS No. 252978-98-6

3-(Chloromethyl)-5-fluorobenzofuran

Cat. No. B8800458
CAS RN: 252978-98-6
M. Wt: 184.59 g/mol
InChI Key: OJXGBTBXZMEQFE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluorobenzofuran is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-5-fluorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-fluorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

252978-98-6

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-1-benzofuran

InChI

InChI=1S/C9H6ClFO/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2

InChI Key

OJXGBTBXZMEQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-fluorobenzofuran-3-ylmethanol (14 g) in methylene chloride (250 mL) was treated successively with 5 drops of dimethylformamide and thionyl chloride (28 mL). After stirring for 16 h at room temperature the reaction was concentrated in vacuo giving 3-chloromethyl-5-fluorobenzofuran as an oil (19.4 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (15 g) was suspended in tetrahydrofuran (400 mL) under a nitrogen atmosphere followed by dropwise addition of a solution of methyl 5-fluorobenzofuran-3-carboxylate (58 g) in tetrahydrofuran (300 mL). The temperature increased to 55° C. during the addition. After stirring for 2 h the reaction was quenched succesively with water (30 mL), 15% aq. sodium hydroxide (15 mL), and water (75 mL). Further tetrahydrofuran (500 mL) was added and the mixture stirred for 1 h. The mixture was filtered and the precipitate extracted with a mixture of methylene chloride (1 L) and ethanol (0.5 L). The combined organic phases were concentrated in vacuo giving an oil which was applied to silica gel flash chromatography (eluent: methylene chloride/25% aq. NH3 99:1). The resulting yellow oil, 5-fluorobenzofuran-3-ylmethanol (14.4 g) crystallised on standing. A solution of 5-fluorobenzofuran-3-ylmethanol (14 g) in methylene chloride (250 mL) was treated succesively with 5 drops of dimethylformamide and thionyl chloride (28 mL). After stirring for 16 h at room temperature the reaction was concentrated in vacuo giving 3-chloromethyl-5-fluorobenzofuran as an oil (19.4 g). A suspension of sodium cyanide (10 g) in dimethylsulfoxide (150 mL) was heated to 80° C. followed by quick addition of a solution of 3-chloromethyl-5-fluorobenzofuran (10 g) in dimethylsulfoxide (50 mL). The mixture was kept at 80° C. for ½ h and then poured onto ice. Standard work-up with diethyl ether gave a dark crystalline material, 5-fluorobenzofuran-3-ylacetonitrile (8.8 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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